molecular formula C11H18ClNO3 B1323429 tert-Butyl 4-(Chlorocarbonyl)piperidine-1-carboxylate CAS No. 280115-99-3

tert-Butyl 4-(Chlorocarbonyl)piperidine-1-carboxylate

Cat. No.: B1323429
CAS No.: 280115-99-3
M. Wt: 247.72 g/mol
InChI Key: LUKQTNVNMALRMG-UHFFFAOYSA-N
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Description

tert-Butyl 4-(Chlorocarbonyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C11H18ClNO3 and a molecular weight of 247.72 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(Chlorocarbonyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with oxalyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(Chlorocarbonyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as amines, alcohols, or thiols in the presence of a base.

    Hydrolysis: Water or aqueous acid/base solutions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Nucleophilic substitution: Substituted piperidine derivatives.

    Hydrolysis: Piperidine-1-carboxylic acid.

    Reduction: Piperidine-1-methanol derivatives.

Scientific Research Applications

tert-Butyl 4-(Chlorocarbonyl)piperidine-1-carboxylate is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block for the synthesis of complex organic molecules.

    Biology: In the development of bioactive compounds and enzyme inhibitors.

    Medicine: As an intermediate in the synthesis of pharmaceutical drugs.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(Chlorocarbonyl)piperidine-1-carboxylate involves its reactivity as an acid chloride. The compound can react with nucleophiles to form amides, esters, or thioesters, which are important intermediates in various biochemical pathways. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.

Comparison with Similar Compounds

  • tert-Butyl 4-(Methoxycarbonyl)piperidine-1-carboxylate
  • tert-Butyl 4-(Bromocarbonyl)piperidine-1-carboxylate
  • tert-Butyl 4-(Hydroxycarbonyl)piperidine-1-carboxylate

Comparison: tert-Butyl 4-(Chlorocarbonyl)piperidine-1-carboxylate is unique due to the presence of the chlorine atom, which makes it highly reactive towards nucleophiles. This reactivity is advantageous in synthetic chemistry for the rapid formation of various derivatives. In comparison, the methoxy, bromo, and hydroxy analogs have different reactivities and are used in different contexts based on their specific properties.

Biological Activity

Tert-butyl 4-(chlorocarbonyl)piperidine-1-carboxylate is a chemical compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of a chlorocarbonyl group attached to a piperidine ring, which is known to influence its reactivity and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C10H18ClNO2C_{10}H_{18}ClNO_2. The compound features a tert-butyl group and a chlorocarbonyl moiety, which contribute to its unique chemical properties.

PropertyValue
Molecular FormulaC10H18ClNO2
Molecular Weight219.71 g/mol
AppearanceWhite crystalline solid
SolubilitySoluble in organic solvents
  • Inhibition of Enzymatic Activity :
    This compound has been studied for its inhibitory effects on various enzymes, including tankyrases (TNKS1 and TNKS2). These enzymes are crucial for the regulation of the Wnt signaling pathway and telomere maintenance. Inhibiting these enzymes can disrupt cancer cell proliferation and promote apoptosis in malignant cells .
  • Apoptotic Induction :
    The compound has shown potential in inducing apoptosis in cancer cell lines. For instance, studies have indicated that derivatives of this compound can trigger apoptotic pathways in hematological cancers by promoting cellular stress responses .
  • Anti-inflammatory Effects :
    Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating cytokine release in macrophages. This modulation can lead to decreased levels of pro-inflammatory cytokines such as IL-1β and TNF-α .

Case Study 1: Cancer Cell Lines

A study evaluated the effects of this compound on human colorectal cancer cell lines (DLD-1). The results demonstrated that this compound significantly inhibited TNKS activity with an IC50 value of 0.189 μM, suggesting strong potential as an anticancer agent .

Case Study 2: Neuroprotective Effects

In another investigation focusing on neuroprotection, the compound was tested against amyloid-beta (Aβ) toxicity in astrocytes. The presence of this compound improved cell viability significantly when co-administered with Aβ, indicating its protective role against neurodegenerative processes .

In Vitro Pharmacological Screening

The pharmacological profile of this compound was assessed through various in vitro assays:

Assay TypeResult
TNKS Inhibition IC500.189 μM
Apoptosis InductionSignificant at high concentrations
Cytokine ModulationDecreased IL-1β and TNF-α levels

Properties

IUPAC Name

tert-butyl 4-carbonochloridoylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNO3/c1-11(2,3)16-10(15)13-6-4-8(5-7-13)9(12)14/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKQTNVNMALRMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1-Boc-piperidine-4-carboxylic acid (4.4 g, 19.2 mmol) in oxalyl chloride (50 mL) was heated at reflux for 3 h and then concentrated and dried in vacuo to give the acid chloride, 4-chlorocarbonyl-piperidine-1-carboxylic acid tert-butyl ester.
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of piperidine-1,4-dicarboxylic acid mono-tert-butyl ester (1.000 g, 4.00 mmol) in chloroform (15 mL) was added thionyl chloride (3.0 mL, 40.00 mmol). The reaction mixture was left stirring at reflux for 3 days and then concentrated in vacuo. The obtained crude solid, 4-chlorocarbonylpiperidine-1-carboxylic acid tert-butyl ester, was used without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of oxalyl chloride (8.72 ml, 17.45 mmol) in DCM (150 ml) was added 1-(tert-butoxy-carbonyl)piperidine-4-carboxylic acid (2 g, 8.72 mmol) at 0° C. Then a few drops of DMF were added. The mixture was stirred at room temperature for 2 h, washed with NH4Cl aqueous and brine. The organic layer was separated, dried (MgSO4) and concentrated. The resulting crude product was directly used in the next step.
Quantity
8.72 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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